Libramycin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Libramycin A is a fat-soluble, weakly acidic substance isolated from Streptomyces.
Scientific Research Applications
1. Efficacy in Cystic Fibrosis and Pseudomonas Aeruginosa Infection
Libramycin A, known as Levofloxacin inhalation solution (LIS), is effective in treating patients with cystic fibrosis (CF) and chronic Pseudomonas aeruginosa lung infection. Studies have shown positive effects on lung function and quality of life, indicating its efficacy in extended treatment without additional safety concerns (Elborn et al., 2016).
2. Comparison with Tobramycin Inhalation Solution
Comparative studies of Levofloxacin inhalation solution (LIS) and Tobramycin inhalation solution (TIS) in CF patients showed that LIS was non-inferior to TIS, demonstrating its effectiveness and safety for managing chronic P. aeruginosa infection in CF patients (Elborn et al., 2015).
3. Application in Reducing Virulence Determinants
Research has shown that Tobramycin, a compound related to Libramycin A, reduces key virulence determinants in the proteome of Pseudomonas aeruginosa outer membrane vesicles. This implies that compounds like Libramycin A can play a role in diminishing the pathogenicity of bacteria, aiding in treating lung infections in CF patients (Koeppen et al., 2019).
4. Network Meta-Analysis of Inhaled Antibiotics
A systematic literature review and network meta-analysis compared Levofloxacin inhalation solution (LIS) with other inhaled antibiotics for treating chronic Pseudomonas aeruginosa lung infection in CF patients. This analysis helps in understanding the relative efficacy of Libramycin A in a broader spectrum of inhaled antibiotic treatments (Elborn et al., 2016).
5. Improving Health-Related Quality of Life
Libramycin A has been shown to improve health-related quality of life in CF patients, suggesting its beneficial impact beyond just physical health parameters (Quittner & Buu, 2002).
6. Antibacterial Co-Action
Studies have investigated the co-action of Tobramycin with various antibiotics. Positive co-action in inhibiting bacteria, particularly with certain antibiotics, indicates that Libramycin A could be part of combination therapies for enhanced antibacterial effects (Natarajan et al., 2008).
properties
CAS RN |
51746-00-0 |
---|---|
Product Name |
Libramycin A |
Molecular Formula |
C11H20N2O3 |
Molecular Weight |
228.29 |
IUPAC Name |
2-methyl-6-((4S,5R)-5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid |
InChI |
InChI=1S/C11H20N2O3/c1-7(10(14)15)5-3-4-6-9-8(2)12-11(16)13-9/h7-9H,3-6H2,1-2H3,(H,14,15)(H2,12,13,16)/t7?,8-,9+/m1/s1 |
InChI Key |
DSLSWBIYQALLJM-ASODMVGOSA-N |
SMILES |
C[C@@H]1[C@H](CCCCC(C(O)=O)C)NC(N1)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Libramycin A; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.